![molecular formula C22H24ClN3O2S B2818494 N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-60-5](/img/no-structure.png)

N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a drug, etc.) and its role or use .

Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to create it. This can include the starting materials, the reagents used, the conditions under which the reaction is carried out (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It can also include the compound’s stability under various conditions, its reactivity, and its spectroscopic properties .Wissenschaftliche Forschungsanwendungen

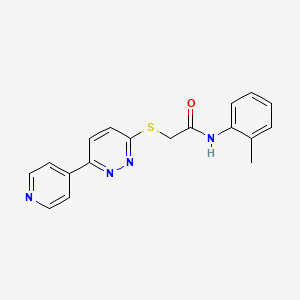

Subheading Antimicrobial Applications of Quinazolines

Quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed promising antibacterial and antifungal activities against various microbes such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings highlight the potential of quinazolines in antimicrobial applications (Desai, Shihora, & Moradia, 2007).

Hydrolytic Opening of the Quinazoline Ring

Subheading Chemical Transformations and Reactions

Research on the hydrolytic opening of the quinazoline ring in quinazoline derivatives revealed new insights into their chemical behavior. Such studies contribute to a deeper understanding of the chemical properties of quinazolines and their potential applications in various scientific fields (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Studies on 4(1H)-Quinazolinones

Subheading Derivatization and Chemical Analysis

Investigations into the derivatizations of quinazolinones, specifically focusing on their ethoxycarbonyl group, have provided valuable insights into the chemical behavior and possible applications of these compounds. Such research enhances our understanding of quinazolinones and their potential in scientific research (Ozaki, Yamada, & Oine, 1983).

A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents

Subheading Combining Quinazolines for Enhanced Applications

Research on combining quinazolinones with 4-thiazolidinones has shown that such compounds exhibit significant in vitro antibacterial and antifungal activities against various microbes. This indicates a potential for developing novel antimicrobial agents using these combinations (Desai, Dodiya, & Shihora, 2011).

Synthesis of Thienoquinolines

Subheading Expanding the Scope of Quinazoline Derivatives

Research into the synthesis of thienoquinolines, a novel heterocycle, from quinazoline derivatives has opened new avenues in chemical research. This study contributes to the expansion of available quinazoline-based compounds for various scientific applications (Awad, Abdel-rahman, & Bakhite, 1991).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorophenethylamine with 2-pentanone to form 2-(4-chlorophenyl)ethyl-4-pentanone. This intermediate is then reacted with thiourea to form 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea. The final compound is obtained by reacting 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea with 7-chloro-4-oxoquinoline-3-carboxylic acid.", "Starting Materials": [ "4-chlorophenethylamine", "2-pentanone", "thiourea", "7-chloro-4-oxoquinoline-3-carboxylic acid" ], "Reaction": [ "4-chlorophenethylamine + 2-pentanone → 2-(4-chlorophenyl)ethyl-4-pentanone", "2-(4-chlorophenyl)ethyl-4-pentanone + thiourea → 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea", "2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea + 7-chloro-4-oxoquinoline-3-carboxylic acid → N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |

CAS-Nummer |

421590-60-5 |

Produktname |

N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Molekularformel |

C22H24ClN3O2S |

Molekulargewicht |

429.96 |

IUPAC-Name |

N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H24ClN3O2S/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29) |

InChI-Schlüssel |

NBZCTTSNEFOXPN-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2818420.png)

![[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2818424.png)

![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)